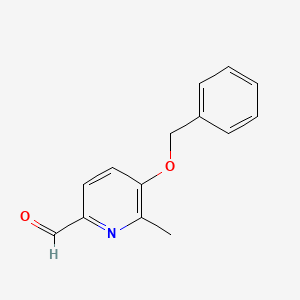

5-(Benzyloxy)-6-methylpicolinaldehyde

CAS No.: 59781-12-3

Cat. No.: VC8282017

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59781-12-3 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 6-methyl-5-phenylmethoxypyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C14H13NO2/c1-11-14(8-7-13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

| Standard InChI Key | WEFQGVXVJCTQFA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C=CC(=N1)C=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(Benzyloxy)-6-methylpicolinaldehyde belongs to the picolinaldehyde family, characterized by a pyridine ring substituted with an aldehyde group at position 2. The benzyloxy moiety at position 5 introduces steric and electronic effects, while the methyl group at position 6 enhances hydrophobicity. The IUPAC name for this compound is 2-formyl-5-(benzyloxy)-6-methylpyridine, and its molecular formula is C₁₅H₁₃NO₂ (molecular weight: 239.27 g/mol) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 2-formyl-5-(benzyloxy)-6-methylpyridine |

| SMILES | O=Cc1ncc(OCc2ccccc2)c(C)c1 |

| InChIKey | XZRWFUVBQNXVGJ-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(benzyloxy)-6-methylpicolinaldehyde typically involves multi-step functionalization of pyridine derivatives. A common approach is outlined below:

Route 1: Nucleophilic Substitution and Oxidation

-

Starting Material: 5-Hydroxy-6-methylpicolinaldehyde.

-

Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group .

-

Purification: Column chromatography or recrystallization to isolate the product.

Route 2: Directed Ortho-Metalation (DoM)

-

Substrate: 3-Methylpyridine.

-

Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the methyl group adjacent to the pyridine nitrogen.

-

Electrophilic Quenching: Introduction of a formyl group via DMF (N,N-dimethylformamide) .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | Simple conditions, scalable | Requires pre-functionalized substrate |

| Directed Metalation | 40–55 | Flexible substitution pattern | Sensitive to moisture and air |

Applications in Chemical Research

Pharmaceutical Intermediates

5-(Benzyloxy)-6-methylpicolinaldehyde is a precursor in the synthesis of kinase inhibitors and antiviral agents. For example, its aldehyde group participates in reductive amination to form Schiff bases, which are pivotal in drug discovery .

Agrochemical Development

The compound’s hydrophobic benzyl group enhances membrane permeability in pesticidal formulations. Recent patents highlight its role in synthesizing neonicotinoid analogs with reduced environmental persistence .

Material Science

In coordination chemistry, the aldehyde and ether functionalities enable chelation with transition metals, forming catalysts for cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume